molecular formula C8H10N4 B12504013 (3-Methylbenzotriazol-5-yl)methanamine

(3-Methylbenzotriazol-5-yl)methanamine

Cat. No.: B12504013
M. Wt: 162.19 g/mol
InChI Key: ILENDNMWYWLGST-UHFFFAOYSA-N
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Description

(1-methyl-1H-1,2,3-benzotriazol-6-yl)methanamine is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields including medicinal chemistry, material science, and industrial processes . This compound features a benzotriazole ring substituted with a methyl group and a methanamine group, making it a unique entity with specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 1-methyl-1H-benzotriazole with formaldehyde and ammonia under controlled conditions . This reaction proceeds through the formation of an intermediate, which is then converted to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-1,2,3-benzotriazol-6-yl)methanamine undergoes various types of chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted benzotriazole derivatives .

Mechanism of Action

The mechanism of action of (1-methyl-1H-1,2,3-benzotriazol-6-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole ring can form π–π stacking interactions and hydrogen bonds, allowing it to bind effectively with biological molecules . This binding can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

(3-methylbenzotriazol-5-yl)methanamine

InChI

InChI=1S/C8H10N4/c1-12-8-4-6(5-9)2-3-7(8)10-11-12/h2-4H,5,9H2,1H3

InChI Key

ILENDNMWYWLGST-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)CN)N=N1

Origin of Product

United States

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